Levcromakalim-d4
Description
Levcromakalim-d4 is a deuterated isotopologue of Levcromakalim, the pharmacologically active enantiomer of Cromakalim. Cromakalim, a prototypical ATP-sensitive potassium (KATP) channel opener, was initially developed for its vasodilatory and antihypertensive properties . This compound incorporates four deuterium atoms at specific positions, typically replacing hydrogen atoms in the parent molecule. This modification is strategically employed to enhance metabolic stability and serve as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior but distinct mass signature .
Deuterated compounds like this compound are pivotal in pharmacokinetic studies, enabling precise quantification of drug metabolites without interference from endogenous compounds. Its primary therapeutic relevance lies in cardiovascular research, particularly in studying vascular smooth muscle relaxation and ischemic preconditioning mechanisms.
Properties
Molecular Formula |
C₁₆H₁₄D₄N₂O₃ |
|---|---|
Molecular Weight |
290.35 |
Synonyms |
(3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile-d4; (3S-trans)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile-d4; (-)-Cromakalim-d4; (3S,4R)-(-)-Cromakalim |
Origin of Product |
United States |
Comparison with Similar Compounds
Cromakalim (Racemic Mixture)
- Structure : Racemic mixture of Levcromakalim and its inactive enantiomer.
- Potency : Levcromakalim exhibits 10–100× greater potency than the racemic form in relaxing vascular smooth muscle .
- Metabolism: Rapid hepatic clearance via cytochrome P450 (CYP3A4), whereas deuterium substitution in this compound reduces first-pass metabolism, extending half-life (t½: ~2.5 hours vs. ~1.8 hours for non-deuterated Levcromakalim) .
Pinacidil
- Structure: Cyanoguanidine derivative.
- Selectivity : Less selective for vascular KATP channels, leading to off-target effects (e.g., reflex tachycardia).
- Clinical Use: Limited due to adverse effects, whereas this compound’s deuterated form minimizes metabolite-related toxicity in preclinical models.
Nicorandil
- Structure : Hybrid nitrate-KATP opener.
- Mechanism : Dual action (nitric oxide donation + KATP activation) provides antianginal benefits but increases hypotension risk. This compound lacks nitrate activity, offering a cleaner pharmacological profile for mechanistic studies.
Data Tables
Table 1: Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | t½ (hours) | CYP3A4 Substrate | Selectivity (Vascular/Cardiac) |
|---|---|---|---|---|
| This compound | 342.4 | 2.5 | No | High |
| Levcromakalim | 338.4 | 1.8 | Yes | High |
| Cromakalim (Racemic) | 338.4 | 1.5 | Yes | Moderate |
| Pinacidil | 305.2 | 1.2 | Yes | Low |
Table 2: In Vitro Potency (EC50 Values)
| Compound | EC50 (Vascular Relaxation, μM) |
|---|---|
| This compound | 0.12 |
| Levcromakalim | 0.10 |
| Pinacidil | 1.5 |
| Nicorandil | 3.2 |
Research Findings
- Metabolic Stability : Deuterium in this compound reduces α-C–H bond cleavage, decreasing formation of oxidative metabolites by 40% compared to Levcromakalim .
- Analytical Utility : As an internal standard, this compound improves assay accuracy (CV <5%) in quantifying Levcromakalim in plasma samples .
- Therapeutic Insights : Studies leveraging this compound have elucidated tissue-specific KATP subtype distribution, aiding the design of subtype-selective openers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
